N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine
Description
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine is a quinoline derivative characterized by a complex substitution pattern. Its molecular formula is C₂₂H₂₆N₂O₂, with a molecular weight of 350.46 g/mol and CAS registry number 851111-51-8 . The structure features a quinolin-2-amine core substituted with three methyl groups (at N, C4, and C8 positions) and a benzyl group bearing ethoxy and methoxy substituents at the 4- and 3-positions, respectively.
Properties
IUPAC Name |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-6-26-19-11-10-17(13-20(19)25-5)14-24(4)21-12-16(3)18-9-7-8-15(2)22(18)23-21/h7-13H,6,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJKLTJZKVEMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN(C)C2=NC3=C(C=CC=C3C(=C2)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Trimethyl Groups: The trimethyl groups can be introduced through alkylation reactions using methyl iodide and a strong base such as sodium hydride.
Attachment of the 4-ethoxy-3-methoxyphenyl Group: This step involves the reaction of the quinoline derivative with 4-ethoxy-3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases. Its quinoline core structure is known to exhibit various biological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine involves its interaction with specific molecular targets and pathways. The quinoline core structure is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer or antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The quinoline scaffold is shared among several analogs, but substituent variations critically influence their biological and chemical profiles. Key comparisons include:
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine | C₂₂H₂₆N₂O₂ | 350.46 | Quinoline core + N,4,8-trimethyl + 4-ethoxy-3-methoxybenzyl |
| Ethylquinolin-2-amine | C₆H₇N₃O | 205.07 | Quinoline core + ethylamine at C2 |
| 1,5-Dibromo-2-methoxy-3-(trifluoromethyl)benzene | Not provided | Not provided | Bromine, methoxy, trifluoromethyl on benzene |
| 6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole | C₉H₁₃NS | 167.27 | Benzothiazole core + dimethyl and tetrahydro |
Key Observations :
- The target compound has a significantly higher molecular weight than simpler quinoline derivatives like ethylquinolin-2-amine, primarily due to its bulky 4-ethoxy-3-methoxybenzyl group .
- Compared to halogenated aromatics (e.g., 1,5-dibromo-2-methoxy-3-(trifluoromethyl)benzene), the target lacks electron-withdrawing groups, suggesting distinct electronic properties and reactivity .
- The tetrahydrobenzothiazole analog (167.27 g/mol) highlights how heterocyclic cores and saturation reduce molecular weight and alter solubility .
Functional Group Impact on Properties
- Metabolic Stability : Aryl ethers (methoxy, ethoxy) are less prone to oxidative metabolism than alkyl chains, which may increase the compound's half-life relative to analogs with aliphatic substituents .
- Steric Effects: The N-benzyl group introduces steric hindrance around the quinoline nitrogen, possibly affecting binding interactions in biological targets compared to smaller substituents (e.g., ethyl in ethylquinolin-2-amine) .
Reactivity and Stability Insights
Evidence from lignin degradation studies (e.g., 4-ethoxy-3-methoxyphenylglycerol derivatives) suggests that ethoxy and methoxy groups on aromatic rings resist enzymatic cleavage under conditions mediated by laccases and redox mediators .
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:
- Quinoline Derivatives: Methyl and aryl substitutions on quinoline are associated with kinase inhibition and antimicrobial activity. The target’s bulky substituents may modulate selectivity for such targets .
Biological Activity
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine, also known by its CAS number 851111-51-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H26N2O2
- Molecular Weight : 350.462 g/mol
- IUPAC Name : this compound
Research indicates that this compound may function as a kinase inhibitor. Kinases are enzymes that play a critical role in various cellular processes, including signaling pathways that regulate cell growth and metabolism. The inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer and diabetes.
Antidiabetic Potential
Recent studies have highlighted the compound's potential as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. Inhibiting PTP1B can enhance insulin sensitivity and glucose uptake in cells, making it a promising candidate for treating type 2 diabetes mellitus (T2DM) .
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly inhibit the activity of PTP1B with an IC50 value indicating potent inhibition. These findings suggest that the compound could effectively enhance insulin-stimulated glucose uptake without significant cytotoxicity .
Case Studies
While specific case studies on this compound are scarce, related compounds in the quinoline class have been documented to show favorable outcomes in clinical settings. For example, similar derivatives have been tested for their effects on glucose metabolism and have shown promising results in enhancing insulin sensitivity .
Comparative Analysis with Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
